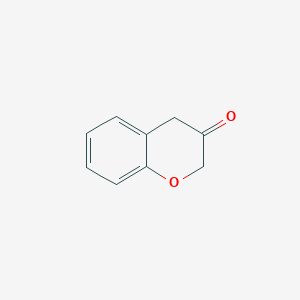

Chroman-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHLMGCHMMCOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456483 | |

| Record name | chroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19090-04-1 | |

| Record name | 2H-1-Benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | chroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Chroman-3-one from Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of chroman-3-one and its derivatives from phenolic starting materials. This compound is a valuable heterocyclic scaffold found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. This document details two principal synthetic strategies: the intramolecular cyclization of α-phenoxyacetones and the gold-catalyzed oxidation of propargyl aryl ethers. Each section includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction pathways and workflows.

Intramolecular Cyclization of α-Phenoxyacetones

The intramolecular Friedel-Crafts cyclization of α-phenoxyacetones is a classical and widely utilized method for the synthesis of chroman-3-ones. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated ketone acts as the electrophile and the electron-rich aromatic ring of the phenol serves as the nucleophile.

Synthesis of the α-Phenoxyacetone Precursor

The requisite α-phenoxyacetone precursors are typically prepared from the corresponding phenol and an α-haloacetone, such as chloroacetone or bromoacetone, via a Williamson ether synthesis.

Experimental Protocol: Synthesis of Phenoxyacetone from Phenol [1][2][3]

-

Materials:

-

Phenol (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Anhydrous potassium carbonate (1.5 eq)

-

Anhydrous acetone

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, finely powdered anhydrous potassium carbonate, and anhydrous acetone.

-

Stir the suspension vigorously and add chloroacetone dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude phenoxyacetone.

-

The crude product can be further purified by vacuum distillation.

-

Intramolecular Friedel-Crafts Cyclization

The cyclization of α-phenoxyacetones to chroman-3-ones is typically effected by strong acids, with polyphosphoric acid (PPA) being a common choice. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon, which then undergoes intramolecular electrophilic attack by the aromatic ring.

Experimental Protocol: Intramolecular Cyclization of Phenoxyacetone to this compound

-

Materials:

-

α-Phenoxyacetone (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Dichloromethane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, heat polyphosphoric acid to approximately 80-100 °C with stirring.

-

Add the α-phenoxyacetone dropwise to the hot PPA.

-

Stir the reaction mixture at this temperature for the specified time (typically 1-4 hours), monitoring the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane or diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Quantitative Data for Intramolecular Cyclization

| Phenol Derivative | α-Phenoxyacetone Yield (%) | Cyclization Conditions | This compound Yield (%) | Reference |

| Phenol | 75-85 | PPA, 90°C, 2h | 60-70 | General Procedure |

| 4-Methylphenol | 80-90 | PPA, 90°C, 2h | 65-75 | General Procedure |

| 4-Methoxyphenol | 82-92 | PPA, 80°C, 1.5h | 70-80 | General Procedure |

| 4-Chlorophenol | 70-80 | PPA, 100°C, 3h | 55-65 | General Procedure |

| 3-Methylphenol | 78-88 | PPA, 90°C, 2.5h | Mixture of isomers | General Procedure |

Gold-Catalyzed Oxidation of Propargyl Aryl Ethers

A more contemporary and efficient approach to chroman-3-ones involves a gold-catalyzed oxidation of propargyl aryl ethers. This method offers the advantages of milder reaction conditions and often higher yields compared to the classical Friedel-Crafts approach.

Synthesis of the Propargyl Aryl Ether Precursor

The propargyl aryl ether starting materials are readily synthesized from phenols and propargyl bromide or chloride, typically via a Williamson ether synthesis.

Experimental Protocol: Synthesis of Propargyl Phenyl Ether

-

Materials:

-

Phenol (1.0 eq)

-

Propargyl bromide (80% in toluene, 1.1 eq)

-

Anhydrous potassium carbonate (1.5 eq)

-

Anhydrous acetone

-

Diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of phenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature and add propargyl bromide dropwise.

-

Continue stirring at room temperature for 12-24 hours or until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude propargyl phenyl ether, which can be purified by column chromatography if necessary.

-

Gold-Catalyzed Oxidative Cyclization

The gold catalyst activates the alkyne moiety of the propargyl aryl ether towards nucleophilic attack by an oxidant (e.g., a pyridine N-oxide), leading to the formation of a gold carbene intermediate. Subsequent intramolecular attack by the phenolic oxygen and rearrangement affords the this compound.

Experimental Protocol: Gold-Catalyzed Synthesis of this compound [4]

-

Materials:

-

Propargyl aryl ether (1.0 eq)

-

Pyridine N-oxide derivative (e.g., 3,5-dichloropyridine N-oxide, 1.2 eq)

-

Gold(I) catalyst (e.g., Me₄ᵗBuXPhosAuNTf₂, 5 mol%)

-

1,2-Dichloroethane (DCE)

-

Silica gel

-

Hexanes/Ethyl acetate

-

-

Procedure:

-

To a solution of the propargyl aryl ether in 1,2-dichloroethane (0.05 M), add the pyridine N-oxide and the gold(I) catalyst.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel flash chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.

-

Quantitative Data for Gold-Catalyzed Synthesis[4]

| Propargyl Aryl Ether Derived From | Oxidant | Catalyst | Time (h) | Yield (%) |

| 4-tert-Butylphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1 | 82 |

| 4-Phenylphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1 | 85 |

| 4-Methoxyphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1 | 91 |

| 4-Chlorophenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 2 | 78 |

| 3-Methoxyphenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 3 | 75 (11:1 regioisomeric ratio) |

| Phenol | 3,5-Dichloropyridine N-oxide | Me₄ᵗBuXPhosAuNTf₂ | 1.5 | 88 |

Visualizations

Reaction Pathways

Caption: Synthetic pathways to this compound from phenol.

Experimental Workflow: Intramolecular Cyclization

References

The Chroman-3-one Scaffold: A Privileged Core in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-3-one scaffold, a key structural motif within the larger chromanone class of oxygen-containing heterocycles, is a recurring feature in a variety of natural products.[1] Distinguished from the more common chroman-4-one by the position of the keto group, this scaffold is of significant interest in medicinal chemistry and drug development. Natural products incorporating the this compound core are predominantly found in fungi and plants and exhibit a wide array of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the this compound scaffold, detailing its natural sources, synthesis, biological activities, and the experimental protocols used in its study.

Natural Occurrence and Biological Significance

This compound derivatives are important intermediates in the synthesis of various bioactive natural products and chromans.[1] While less common than their chroman-4-one counterparts (flavanones), they are present in a number of noteworthy natural products. A prominent example includes the epiremisporine series of compounds, which are uncommon chromone analogs isolated from the marine-derived fungus Penicillium citrinum.[2][5] These compounds have demonstrated significant biological effects, which are detailed in the subsequent sections. The structural diversity and potent bioactivities of these natural products underscore the importance of the this compound scaffold as a "privileged structure" for the development of new therapeutic agents.[6]

Quantitative Biological Activity Data

The biological evaluation of natural products containing the this compound core has yielded significant quantitative data, particularly regarding their anti-cancer and anti-inflammatory potential. The epiremisporine family, isolated from Penicillium citrinum, provides a key example of this activity.

Table 1: Anticancer Activity of Epiremisporine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Epiremisporine C | A549 (Lung Carcinoma) | 43.82 ± 6.33 | [5] |

| Epiremisporine D | A549 (Lung Carcinoma) | - | [5] |

| Epiremisporine E | A549 (Lung Carcinoma) | - | [5] |

| Epiremisporine B | A549 (Lung Carcinoma) | 32.29 ± 4.83 | [5] |

| Epiremisporine B | HT-29 (Colon Carcinoma) | 50.88 ± 2.29 | [5] |

| Epiremisporine F | HT-29 (Colon Carcinoma) | 44.77 ± 2.70 | [7] |

| Epiremisporine F | A549 (Lung Carcinoma) | 77.05 ± 2.57 | [7] |

| Epiremisporine G | HT-29 (Colon Carcinoma) | 35.05 ± 3.76 | [7] |

| Epiremisporine G | A549 (Lung Carcinoma) | 52.30 ± 2.88 | [7] |

| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [2][7] |

| Epiremisporine H | A549 (Lung Carcinoma) | 31.43 ± 3.01 | [2][7] |

Table 2: Anti-inflammatory Activity of Epiremisporine Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| Epiremisporine D | Superoxide Anion Generation (fMLP-induced) | 6.39 ± 0.40 | [5][8] |

| Epiremisporine E | Superoxide Anion Generation (fMLP-induced) | 8.28 ± 0.29 | [5][8] |

| Epiremisporine B | Superoxide Anion Generation (fMLP-induced) | 3.62 ± 0.61 | [5][8] |

| Epiremisporine G | Superoxide Anion Generation (fMLP-induced) | 31.68 ± 2.53 | [2][7] |

| Epiremisporine H | Superoxide Anion Generation (fMLP-induced) | 33.52 ± 0.42 | [2][7] |

| Penicitrinone A | Superoxide Anion Generation (fMLP-induced) | 2.67 ± 0.10 | [5][8] |

Table 3: Antimicrobial Activity of Selected Chromanone Derivatives

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Paecilin H | E. coli | 16 | [9] |

| Paecilin J | E. coli | 16 | [9] |

| Paecilin A | C. albicans | 16 | [9] |

| Mono-halogenated nitrochromenes | S. aureus | 8 - 32 | [10] |

| Tri-halogenated nitrochromenes | S. aureus | 1 - 8 | [10] |

| Compound 5s | S. aureus (MDR) | 4 | [10] |

| Compound 5s | S. epidermidis (MDR) | 1 - 4 | [10] |

| General Chroman-4-ones | Various Bacteria & Fungi | 64 - 1024 | [4] |

Signaling Pathways and Mechanism of Action

Studies on chromone derivatives such as the epiremisporines have revealed that their cytotoxic effects against cancer cells are mediated through the induction of apoptosis. Specifically, compounds like Epiremisporine H have been shown to trigger apoptosis in HT-29 cells via the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and caspases.[2][5] This pathway is a critical regulator of programmed cell death.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the advancement of research. Below are methodologies for the synthesis of the this compound core and key biological assays used to evaluate the activity of its derivatives.

Synthesis Workflow

The synthesis of the this compound scaffold can be achieved through various methods. A particularly efficient, step-economic approach involves the gold-catalyzed oxidation of readily available propargyl aryl ethers.[11]

Protocol 1: Gold-Catalyzed Synthesis of Chroman-3-ones [11]

-

Preparation : To a solution of the propargyl aryl ether substrate (0.50 mmol) in 1,2-dichloroethane (DCE, 10 mL), add the oxidant, such as Pyridine N-oxide (0.65 mmol, 1.3 equiv).

-

Catalyst Addition : Add the gold catalyst, for example, Me₄ᵗBuXPhosAuNTf₂ (0.025 mmol, 5 mol %), to the reaction mixture at room temperature.

-

Reaction : Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Typical reaction times range from 1 to 3 hours.

-

Work-up : Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting residue by silica gel flash chromatography, eluting with a hexanes/ethyl acetate gradient to afford the pure this compound product.

Biological Assay Protocols

Protocol 2: Superoxide Anion Generation Assay in Human Neutrophils [12]

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit superoxide (O₂⁻) production in stimulated neutrophils.

-

Neutrophil Isolation :

-

Isolate neutrophils from heparinized peripheral blood from healthy human donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Lyse residual red blood cells with a hypotonic NaCl solution.

-

Wash and resuspend the purified neutrophils (purity >95%) in an appropriate ice-cold buffer (e.g., Ca²⁺-free Krebs-Ringer phosphate buffer, KRP).

-

-

Assay Procedure (Cytochrome c Reduction) :

-

Pre-warm a 96-well plate at 37°C.

-

Add neutrophils (e.g., 1.33 × 10⁷/ml suspension) to each well.[12]

-

Prepare a solution of 100 µM cytochrome c in Hank's Balanced Salt Solution (HBSS).

-

Add the test compound (e.g., Epiremisporine G) at various concentrations to the sample wells.

-

Add the pre-warmed cytochrome c solution to each well.

-

Stimulate superoxide generation by adding an activator such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) to a final concentration of 100 nM or 1 µM.[12][13]

-

Incubate the plate at 37°C for 10-15 minutes.

-

Measure the change in absorbance at 550 nm with a plate reader. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

-

Calculate the percentage inhibition relative to the stimulated control (fMLP only) to determine the IC₅₀ value.

-

Protocol 3: Clonogenic Assay for Anticancer Activity [14][15]

This assay assesses the long-term efficacy of a cytotoxic compound by measuring the ability of a single cancer cell to proliferate and form a colony.

-

Cell Culture : Culture adherent cancer cells (e.g., HT-29) in appropriate medium (e.g., DMEM with 10% FBS) in T25 or T75 flasks at 37°C and 5% CO₂.

-

Cell Plating :

-

Prepare a single-cell suspension by trypsinization.

-

Count viable cells using a hemocytometer or automated cell counter.

-

Seed a precise number of cells (e.g., 200-1000, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates or petri dishes.

-

-

Treatment : After allowing the cells to adhere (typically 24 hours), treat them with varying concentrations of the test compound (e.g., Epiremisporine H) for a defined period (e.g., 24-48 hours).

-

Incubation : Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for the required clonogenic period (e.g., 11-14 days for HT-29) until visible colonies (≥50 cells) are formed.[14]

-

Fixing and Staining :

-

Aspirate the medium and wash the colonies gently with PBS.

-

Fix the colonies with a methanol/acetic acid solution or ethanol.

-

Stain the fixed colonies with a solution such as 0.5% crystal violet or carbol fuchsin.[14]

-

-

Colony Counting and Analysis :

-

Wash away excess stain with water and allow the plates to air dry.

-

Count the number of colonies in each dish.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment concentration to determine the compound's cytotoxic effect and calculate IC₅₀ values.

-

Conclusion

The this compound scaffold represents a valuable and privileged core structure in the field of natural product chemistry and drug discovery. Compounds isolated from natural sources, particularly marine fungi, have demonstrated potent and specific biological activities, including the induction of apoptosis in cancer cells and the inhibition of inflammatory responses. The efficient chemical syntheses and detailed biological evaluation methods outlined in this guide provide a solid foundation for researchers to further explore, modify, and optimize this compound derivatives. Continued investigation into this scaffold holds significant promise for the development of novel therapeutic agents to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Apoptosis Regulators Bcl-2 and Caspase-3 | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijrpc.com [ijrpc.com]

- 7. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clonogenic Assay [bio-protocol.org]

- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chroman-3-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of chroman-3-one. The information is intended for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Structure and IUPAC Numbering

This compound, with the chemical formula C₉H₈O₂, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a dihydropyran-3-one ring. The systematic numbering of the chroman ring system, according to IUPAC nomenclature for fused heterocyclic systems, begins with the oxygen atom designated as position 1. The numbering then proceeds around the heterocyclic ring and subsequently around the fused benzene ring.

Caption: IUPAC numbering of the this compound scaffold.

Physicochemical and Spectroscopic Data

Structural Parameters (Approximated)

The following table summarizes approximate bond lengths and angles for the this compound core, derived from crystallographic data of substituted chroman-4-one and other related derivatives. These values provide a reasonable estimation of the molecule's geometry.

| Parameter | Bond/Angle | Approximate Value |

| Bond Lengths | O1–C2 | 1.44 Å |

| C2–C3 | 1.52 Å | |

| C3–C4 | 1.51 Å | |

| C4–C4a | 1.51 Å | |

| C4a–C8a | 1.39 Å | |

| O1–C8a | 1.37 Å | |

| C=O (at C3) | 1.21 Å | |

| Bond Angles | C8a–O1–C2 | 116° |

| O1–C2–C3 | 110° | |

| C2–C3–C4 | 117° | |

| C3–C4–C4a | 112° | |

| C4–C4a–C8a | 120° | |

| O1–C8a–C4a | 121° |

Spectroscopic Data

The following tables summarize typical spectroscopic data for the this compound scaffold, compiled from various sources on its derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity |

| H-2 | 4.3 - 4.6 (CDCl₃) | s |

| H-4 | 3.5 - 3.8 (CDCl₃) | s |

| Aromatic H | 6.8 - 7.9 (CDCl₃) | m |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Chemical Shift (δ) ppm (Solvent) |

| C-2 | ~ 70 |

| C-3 | ~ 205 (C=O) |

| C-4 | ~ 45 |

| C-4a | ~ 118 |

| C-5 | ~ 128 |

| C-6 | ~ 122 |

| C-7 | ~ 136 |

| C-8 | ~ 118 |

| C-8a | ~ 160 |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1720 - 1740 | Strong |

| C-O-C Stretch (Ether) | 1220 - 1260 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

| Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |

| Electron Ionization (EI) | 148 | 120, 92, 64 |

Experimental Protocols

Synthesis of this compound via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers[1]

This method provides an efficient, step-economical route to chroman-3-ones from readily available starting materials.

Workflow Diagram:

Caption: Gold-catalyzed synthesis of this compound.

Materials:

-

Propargyl aryl ether (1.0 eq)

-

Pyridine N-oxide (1.3 eq)

-

[IPrAuCl]/AgNTf₂ or a similar gold(I) catalyst (e.g., 5 mol%)

-

1,2-Dichloroethane (DCE) as solvent

Procedure:

-

To a solution of the propargyl aryl ether in 1,2-dichloroethane (DCE), add pyridine N-oxide.

-

Add the gold(I) catalyst to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, with proton decoupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Signaling Pathways and Logical Relationships

The synthesis of this compound from propargyl aryl ethers involves a gold-catalyzed cascade reaction. The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the ether oxygen, subsequent rearrangement, and oxidation to yield the this compound core.

Caption: Proposed mechanistic pathway for the gold-catalyzed synthesis of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation and application of this important heterocyclic scaffold in various scientific disciplines.

The Chroman-3-One Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-3-one scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. As a derivative of the broader chromone and chromanone classes of flavonoids, the this compound core serves as a "privileged structure," a framework that can interact with multiple biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the biological significance of the this compound core, focusing on its therapeutic potential in oncology, inflammation, and infectious diseases. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, underscoring their potential as therapeutic agents. These activities are often influenced by the nature and position of substituents on the chroman ring system.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against various human cancer cell lines.[3][5][6] The mechanisms underlying their cytotoxic effects are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Activity

This compound and its analogs have been shown to possess significant anti-inflammatory properties.[4][7] A primary mechanism of action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). By suppressing these inflammatory molecules, this compound derivatives can mitigate the inflammatory response.

Antimicrobial Activity

The this compound scaffold has also been explored for its potential in combating microbial infections. Various derivatives have exhibited inhibitory activity against a range of bacterial and fungal pathogens.[8][9][10][11] The antimicrobial efficacy is often dependent on the specific microbial strain and the substitution pattern on the this compound core.

Data Presentation: Quantitative Biological Activity

To facilitate a comparative analysis of the efficacy of various this compound and related derivatives, the following tables summarize their quantitative biological activity data from multiple studies.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 (Colon) | MTT | 21.17 ± 4.89 | [4] |

| Epiremisporine H | A549 (Lung) | MTT | 31.43 ± 3.01 | [4] |

| Epiremisporine G | HT-29 (Colon) | MTT | 35.05 ± 3.76 | [4] |

| Epiremisporine F | HT-29 (Colon) | MTT | 44.77 ± 2.70 | [4] |

| 3-Benzylidenechroman-4-one Derivative 1 | Caco-2 (Colon) | MTT | ~10-30 | [5] |

| 3-Benzylidenechroman-4-one Derivative 5 | HT-29 (Colon) | MTT | ~10-30 | [5] |

| Chromone Derivative 8 | Colorectal Cancer Cells | Not Specified | 3.2 | [12] |

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MDA-MB-231 (Breast) | Not Specified | 8.5 | [13] |

Table 2: Anti-inflammatory Activity of this compound and Related Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Epiremisporine G | Human Neutrophils | Superoxide Anion Generation | 31.68 ± 2.53 | [4] |

| Epiremisporine H | Human Neutrophils | Superoxide Anion Generation | 33.52 ± 0.42 | [4] |

| Epiremisporine D | Human Neutrophils | Superoxide Anion Generation | 8.28 ± 0.29 | [6] |

| Epiremisporine B | Human Neutrophils | Superoxide Anion Generation | 3.62 ± 0.61 | [6] |

Table 3: Antimicrobial Activity of this compound and Related Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Chroman-4-one Derivative | Candida albicans | 64 | [8] |

| Chroman-4-one Derivative | Nakaseomyces glabratus | 64 | [8] |

| Chroman Carboxamide Derivative 4a | Gram-negative bacteria | 12.5-100 | [9] |

| Chroman Carboxamide Derivative 4b | Gram-negative bacteria | 12.5-100 | [9] |

| [Cr(phen)3]3+ | Staphylococcus aureus | 1 | [11] |

| [Cr(phen)3]3+ | Escherichia coli | 0.25 | [11] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][14][15][16][17] A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. By altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, these compounds can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are often attributed to their ability to suppress key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[18][19] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. By inhibiting the activation of NF-κB, this compound derivatives can reduce the production of pro-inflammatory cytokines and enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][20][21][22]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][23][24][25][26]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative stock solution

-

0.5 McFarland standard

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[27][28][29][30][31]

Materials:

-

RAW 264.7 macrophage cells

-

96-well microtiter plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent Part B and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Experimental Workflow Visualization

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from synthesis to biological evaluation.

Conclusion

The this compound core represents a versatile and highly valuable scaffold in the field of medicinal chemistry and drug discovery. The extensive research into its synthesis and biological evaluation has revealed a broad spectrum of potent anticancer, anti-inflammatory, and antimicrobial activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic methodologies will undoubtedly pave the way for the development of new and effective this compound-based therapeutics to address a range of unmet medical needs.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of curcumin on nuclear factor kappaB signaling pathways in human chronic myelogenous K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. benchchem.com [benchchem.com]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. dovepress.com [dovepress.com]

- 30. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Gold-Catalyzed Synthesis of Chroman-3-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core, modern synthetic strategy for the preparation of chroman-3-ones, a vital structural motif in medicinal chemistry and natural product synthesis. The focus is on a highly efficient gold-catalyzed oxidative cyclization of propargyl aryl ethers, which offers significant advantages over traditional multi-step methods. This document details the reaction mechanism, presents key performance data, and provides a detailed experimental protocol to facilitate its application in a research and development setting.

Introduction: The Importance of Chroman-3-ones and Synthetic Challenges

Chroman-3-ones are key heterocyclic scaffolds found in a variety of biologically active molecules and serve as crucial intermediates in the synthesis of complex natural products.[1] However, traditional synthetic routes to this important class of compounds are often lengthy, inefficient, and may involve hazardous reagents, highlighting the need for more streamlined and elegant synthetic methodologies.[1] The advent of homogeneous gold catalysis has opened new avenues for the efficient construction of complex molecular architectures under mild conditions. This guide focuses on a powerful gold-catalyzed approach that addresses many of the shortcomings of previous methods.

Gold-Catalyzed Oxidation of Propargyl Aryl Ethers: A Highly Efficient Route to Chroman-3-ones

A robust and step-economical method for the synthesis of chroman-3-ones involves the gold-catalyzed oxidation of readily available propargyl aryl ethers.[1] This transformation proceeds in a single step from the propargyl ether precursors, which themselves are typically prepared in one step from phenols. This approach is characterized by its high efficiency, broad substrate scope, and mild reaction conditions.[1]

The reaction is catalyzed by a cationic gold(I) complex, with hindered phosphine ligands such as Me₄ᵗBuXPhos proving to be particularly effective.[1] Pyridine N-oxides are utilized as the terminal oxidant in this process.[1]

Proposed Reaction Mechanism

The reaction is believed to proceed through the formation of a key α-oxo gold carbene intermediate. The proposed catalytic cycle is depicted below:

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of chroman-3-ones.

Data Presentation: Substrate Scope and Yields

The gold-catalyzed oxidation of propargyl aryl ethers demonstrates broad functional group tolerance and generally provides good to excellent yields of the corresponding chroman-3-ones. A summary of representative substrates and their isolated yields is presented in the table below.

| Entry | Substrate (Propargyl Aryl Ether) | Product (this compound) | Yield (%)[1] |

| 1 | 4-tert-Butylphenyl propargyl ether | 6-tert-Butylthis compound | 82 |

| 2 | 4-Methoxyphenyl propargyl ether | 6-Methoxythis compound | 85 |

| 3 | 3,5-Dimethylphenyl propargyl ether | 6,8-Dimethylthis compound | 81 |

| 4 | 4-Phenylphenyl propargyl ether | 6-Phenylthis compound | 75 |

| 5 | Naphthyl propargyl ether | Naphtho[2,1-b]pyran-2-one | 78 |

| 6 | 4-Chlorophenyl propargyl ether | 6-Chlorothis compound | 65 |

| 7 | 4-Bromophenyl propargyl ether | 6-Bromothis compound | 68 |

| 8 | Methyl 4-(prop-2-yn-1-yloxy)benzoate | Methyl 3-oxochroman-6-carboxylate | 55 |

| 9 | 4-(Prop-2-yn-1-yloxy)phenyl acetate | 3-Oxochroman-6-yl acetate | 72 |

| 10 | 1-Phenylprop-2-yn-1-yl phenyl ether | 2-Phenylthis compound | 70 |

Reaction Conditions: Substrate (0.50 mmol), Me₄ᵗBuXPhosAuNTf₂ (5 mol%), Pyridine N-oxide derivative (1.2-1.3 equiv), DCE (0.05 M), room temperature, 1-3 h.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 6-tert-butylthis compound as a representative example of the gold-catalyzed oxidation of propargyl aryl ethers.

General Experimental Workflow

The general workflow for the synthesis and purification of chroman-3-ones via this method is outlined below.

Caption: General experimental workflow for this compound synthesis.

Detailed Protocol for the Synthesis of 6-tert-Butylthis compound

Materials:

-

4-tert-Butylphenyl propargyl ether (1.0 equiv)

-

Me₄ᵗBuXPhosAuNTf₂ (0.05 equiv)

-

Pyridine N-oxide (1.3 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Silica gel for flash chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a clean, dry vial equipped with a magnetic stir bar, add 4-tert-butylphenyl propargyl ether (0.50 mmol, 1.0 equiv).

-

Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the substrate.

-

Sequentially add the gold catalyst, Me₄ᵗBuXPhosAuNTf₂ (0.025 mmol, 5 mol %), and pyridine N-oxide (0.65 mmol, 1.3 equiv) to the solution at room temperature.

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 3 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by silica gel flash chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 6-tert-butylthis compound.[1]

Conclusion

The gold-catalyzed oxidation of propargyl aryl ethers provides a powerful and efficient method for the synthesis of chroman-3-ones. This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it a valuable tool for researchers in organic synthesis and drug development. The intermediacy of an α-oxo gold carbene highlights the unique reactivity that can be accessed with gold catalysts, enabling transformations that are challenging to achieve with other methods. This guide provides the necessary data and protocols to implement this valuable synthetic strategy.

References

A Technical Guide to Naturally Occurring Chroman-3-one Analogues: Isolation, Quantification, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-one, a heterocyclic organic compound, forms the core structure of a variety of naturally occurring analogues with significant therapeutic potential. These compounds, often classified under the broader category of chromanones, are predominantly found in the plant and fungi kingdoms. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound analogues, detailing their isolation, quantification, and the signaling pathways through which they exert their effects.

Natural Sources of this compound Analogues

This compound analogues are biosynthesized by a range of organisms, with plants and endophytic fungi being the most prolific producers.

Plant Sources

A primary plant source of compounds featuring a structure closely related to this compound is the heartwood of Caesalpinia sappan L., commonly known as Sappanwood.[1] This plant is rich in homoisoflavonoids, which are structurally similar to this compound derivatives.[2] Notable compounds isolated from C. sappan include sappanone A, which possesses an α,β-unsaturated carbonyl group crucial for its biological activity, and other related homoisoflavonoids.[2]

Fungal Sources

Endophytic fungi, which reside within plant tissues, are another significant source of this compound analogues and other bioactive secondary metabolites.[3][4] Genera such as Penicillium and Xylaria have been identified as producers of various chromone and chromanone derivatives.[5][6] For instance, an endophytic Penicillium sp. isolated from the plant Daphniphyllum longeracemosum was found to produce novel chroman derivatives.[5] While specific this compound analogues are less commonly reported, the chemical diversity of fungal endophytes suggests they are a promising area for the discovery of new compounds with this scaffold.

Isolation and Quantification of this compound Analogues

The extraction and purification of this compound analogues from their natural sources require a multi-step approach involving solvent extraction followed by chromatographic techniques.

Data Presentation: Quantitative Analysis

While specific yields for this compound analogues are not widely reported, data from related compounds in Caesalpinia sappan provide an indication of the quantities that can be obtained. The yield of crude extracts from C. sappan heartwood can vary depending on the extraction method and solvent used.

| Natural Source | Extraction Method | Solvent | Yield of Crude Extract (%) | Key Compounds Isolated | Reference |

| Caesalpinia sappan Heartwood | Soxhlet Extraction | 95% Ethanol | 3.6 (w/w) | Phenolic pigments | [7] |

| Caesalpinia sappan Heartwood | Ultrasound-Assisted Extraction | Ethanol | 6.125 | Phenolic compounds, Brazilin | [8] |

| Caesalpinia sappan Heartwood | Accelerated Solvent Extraction | Ethanol:Water (3:1) | 9.16 - 16.18 | Brazilin | [9] |

| Endophytic Penicillium sp. | Solid Culture Fermentation | EtOAc-MeOH-AcOH (80:15:5) | Not Specified | Chroman derivatives | [5] |

Experimental Protocols

1. Extraction of Homoisoflavonoids from Caesalpinia sappan Heartwood

This protocol is based on methodologies described for the extraction of bioactive compounds from C. sappan.[7][8][9][10]

-

Materials:

-

Dried heartwood of Caesalpinia sappan, coarsely ground

-

95% Ethanol

-

Soxhlet apparatus or Ultrasound probe

-

Rotary evaporator

-

Freeze-dryer

-

-

Procedure:

-

Preparation of Plant Material: Thoroughly clean the dried heartwood and grind it into a coarse powder.[7]

-

Extraction (Choose one method):

-

Soxhlet Extraction: Place 100 g of the powdered heartwood into a thimble and extract with 300 mL of 95% ethanol in a Soxhlet apparatus for approximately 15 hours, or until the solvent runs clear.[7]

-

Ultrasound-Assisted Extraction (UAE): Mix 10 g of the powdered heartwood with 100-150 mL of ethanol (concentration can be varied, e.g., 50-90%).[8][10] Perform extraction using an ultrasonic probe (e.g., 20-30 kHz) for 15-20 minutes at a controlled temperature (e.g., 50°C).[8][10]

-

-

Concentration: After extraction, filter the solution to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.[7]

-

Lyophilization: Freeze-dry the concentrated extract to obtain a stable powder.[7]

-

2. Isolation of Chromanones from Endophytic Fungi

This is a general protocol for the extraction of secondary metabolites from fungal cultures.[5]

-

Materials:

-

Fungal culture grown on a solid medium (e.g., Potato Dextrose Agar)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Acetic acid (AcOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Extraction: After a suitable incubation period (e.g., 3 weeks), exhaustively extract the fungal culture with a solvent mixture such as EtOAc-MeOH-AcOH (80:15:5, v/v/v).[5]

-

Solvent Partitioning: Concentrate the extract and partition it between EtOAc and water. Collect the EtOAc soluble fraction.[6]

-

Chromatographic Separation:

-

Subject the EtOAc fraction to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/acetone followed by chloroform/methanol) to obtain several fractions.[5]

-

Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography with methanol as the eluent.[6]

-

Final purification of the isolated compounds can be achieved by preparative HPLC.[5]

-

-

Signaling Pathways and Biological Activities

This compound analogues and related homoisoflavonoids from Caesalpinia sappan have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity:

-

NF-κB Signaling Pathway: Sappanone A has been shown to ameliorate acute lung injury by inhibiting the activation of the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation.

-

Nitric Oxide (NO) Production: Ethanolic extracts of C. sappan significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating a potent anti-inflammatory effect.[11]

Anti-cancer Activity:

-

TOPK Pathway: 3-Deoxysappanchalcone, another compound from C. sappan, has been found to inhibit the proliferation of colon cancer cells by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) pathway.[12]

-

Apoptosis Induction: Brazilein, a major component of C. sappan, induces apoptosis in triple-negative breast cancer cells.[12]

The following diagram illustrates a simplified workflow for the isolation and analysis of this compound analogues.

The diagram below depicts a simplified representation of a signaling pathway that can be modulated by this compound analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal secondary metabolites in food and pharmaceuticals in the era of multi-omics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. phytojournal.com [phytojournal.com]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Sappan Heartwood (Caesalpinia sappan L.) Extract as a Natural Antimicrobial Used in Beetroot Juice by Accelerated Solvent Extraction [foodandnutritionjournal.org]

- 10. scielo.br [scielo.br]

- 11. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

Methodological & Application

Synthesis of 3-Substituted Chroman-4-ones: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-substituted chroman-4-ones, a class of compounds with significant therapeutic potential. This privileged scaffold is a core component of numerous biologically active molecules, demonstrating efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. Notably, certain derivatives have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[1][2][3][4]

This guide details various synthetic strategies, offering comprehensive experimental protocols and quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.

Synthetic Methodologies Overview

Several robust methods have been developed for the synthesis of 3-substituted chroman-4-ones. The choice of method often depends on the desired substituent at the 3-position and the available starting materials. Key strategies include:

-

Radical Cascade Cyclization of o-Allyloxybenzaldehydes: This powerful strategy allows for the introduction of a wide array of functional groups at the C3-position through the use of appropriate radical precursors.[1][5] These reactions can be initiated using transition-metal-free systems, silver catalysis, or visible-light photoredox catalysis.[1][5]

-

Visible-Light-Mediated Synthesis: This approach offers a mild and environmentally friendly alternative for the synthesis of 3-alkyl-substituted chroman-4-ones.[6][7][8][9] These methods often utilize photoredox catalysts to generate radicals under gentle conditions.

-

Base-Mediated Aldol Condensation: This classical yet effective method involves the reaction of 2'-hydroxyacetophenones with various aldehydes.[1][2] A subsequent intramolecular oxa-Michael addition yields the chroman-4-one scaffold.[1] This one-step procedure is particularly efficient for the synthesis of 2,3-disubstituted chroman-4-ones.[1]

Experimental Protocols

Protocol 1: Visible-Light-Mediated Deaminative Alkylation for 3-Alkyl-Substituted Chroman-4-ones

This protocol describes a visible-light-induced synthesis of 3-alkyl-substituted chroman-4-one derivatives via the deaminative alkylation of amino acid-derived Katritzky salts and tandem cyclization with o-(allyloxy)arylaldehydes. This method is notable for its broad substrate scope and good functional group tolerance.[9]

Materials:

-

o-(Allyloxy)arylaldehyde (1.0 equiv)

-

Amino acid-derived Katritzky salt (1.5 equiv)

-

Base (e.g., K2CO3, 2.0 equiv)

-

Solvent (e.g., DMSO)

-

30 W blue LEDs

Procedure:

-

To a reaction tube, add the o-(allyloxy)arylaldehyde, the Katritzky salt, and the base.

-

Add the solvent and stir the mixture at room temperature.

-

Irradiate the reaction mixture with 30 W blue LEDs.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkyl-substituted chroman-4-one.

Protocol 2: Base-Mediated Aldol Condensation for 2,3-Disubstituted Chroman-4-ones

This protocol outlines the synthesis of 2-alkyl-chroman-4-ones via a base-promoted crossed aldol condensation of commercially available 2'-hydroxyacetophenones and appropriate aldehydes, followed by an intramolecular oxa-Michael addition.[1]

Materials:

-

2'-Hydroxyacetophenone (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Base (e.g., Diisopropylamine - DIPA)

-

Solvent (e.g., Ethanol)

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the 2'-hydroxyacetophenone, aldehyde, and base in ethanol.

-

Seal the vial and heat the mixture in a microwave reactor to 160-170 °C for 1 hour.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 2,3-disubstituted chroman-4-one.

Quantitative Data Summary

The following tables summarize the yields of various 3-substituted chroman-4-ones synthesized using the described methods.

Table 1: Yields of 3-Alkyl-Substituted Chroman-4-ones via Visible-Light-Mediated Deaminative Alkylation [9]

| Entry | o-(Allyloxy)arylaldehyde | Alkyl Source (from Katritzky Salt) | Product | Yield (%) |

| 1 | 2-(Allyloxy)benzaldehyde | from Glycine | 3-(Methyl)chroman-4-one | 88 |

| 2 | 2-(Allyloxy)benzaldehyde | from Alanine | 3-(Ethyl)chroman-4-one | 75 |

| 3 | 2-(Allyloxy)benzaldehyde | from Valine | 3-(Isopropyl)chroman-4-one | 68 |

| 4 | 5-Bromo-2-(allyloxy)benzaldehyde | from Glycine | 6-Bromo-3-(methyl)chroman-4-one | 72 |

| 5 | 5-Methoxy-2-(allyloxy)benzaldehyde | from Glycine | 6-Methoxy-3-(methyl)chroman-4-one | 65 |

Table 2: Yields of 2,3-Disubstituted Chroman-4-ones via Base-Mediated Aldol Condensation [1]

| Entry | 2'-Hydroxyacetophenone | Aldehyde | Product | Yield (%) |

| 1 | 2'-Hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 88 |

| 2 | 2'-Hydroxy-5'-bromoacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | 75 |

| 3 | 2'-Hydroxy-5'-chloroacetophenone | Hexanal | 6-Chloro-2-pentylchroman-4-one | 81 |

| 4 | 2'-Hydroxy-3',5'-dibromoacetophenone | Hexanal | 6,8-Dibromo-2-pentylchroman-4-one | 62 |

| 5 | 2'-Hydroxyacetophenone | Butyraldehyde | 2-Propylchroman-4-one | 76 |

Applications in Drug Discovery: SIRT2 Inhibition

Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1][2] SIRT2 is a promising therapeutic target for neurodegenerative disorders such as Parkinson's and Huntington's disease, as well as for certain types of cancer.[10][11][12] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, including α-tubulin, which can result in cell cycle arrest and antitumor effects.[2][11]

The most potent inhibitors often feature an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold.[1][2] For instance, 6,8-dibromo-2-pentylchroman-4-one has an IC50 of 1.5 μM for SIRT2.[12]

Visualizations

Caption: General workflow for the synthesis and isolation of 3-substituted chroman-4-ones.

Caption: Simplified signaling pathway of SIRT2 inhibition by 3-substituted chroman-4-ones.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Chroman-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural characterization and purity assessment of chroman-3-one (C₉H₈O₂; Molar Mass: 148.16 g/mol ).[1] The protocols outlined below are essential for researchers engaged in the synthesis, quality control, and development of this compound and its derivatives, which are important intermediates in organic and medicinal chemistry.[2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and structural characterization of this compound. These methods provide detailed information about the molecule's functional groups, connectivity, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 6.8 - 7.9 | Multiplet (m) |

| Methylene Protons (H-2) | ~4.5 | Singlet (s) or Triplet (t) |

| Methylene Protons (H-4) | ~2.7 | Singlet (s) or Triplet (t) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific substitution pattern on the aromatic ring.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Carbonyl Carbon (C-3) | 190 - 205 |

| Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) | 115 - 160 |

| Methylene Carbon (C-2) | 65 - 75 |

| Methylene Carbon (C-4) | 35 - 45 |

Note: These are approximate ranges based on data for similar chromanone structures.[3]

1.1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4]

-

Transfer the solution to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[4]

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

For ¹H NMR:

-

Set the spectral width to 0-12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to 0-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic FT-IR Absorption Bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C=O (Ketone) Stretch | 1710 - 1730 | Strong, Sharp |

| C-O (Ether) Stretch | 1200 - 1300 | Strong |

| C-H (Aromatic) Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium |

| C=C (Aromatic) Stretch | 1450 - 1600 | Medium to Weak |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[5]

1.2.1. Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 148 | Molecular Ion |

| [M-CO]⁺ | 120 | Loss of a carbonyl group |

| [M-C₂H₂O]⁺ | 106 | Retro-Diels-Alder fragmentation |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI). The base peak will be the most abundant fragment.

1.3.1. Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation (e.g., with Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Table 5: Expected UV-Visible Absorption Data for this compound.

| Solvent | λmax (nm) Range |

| Ethanol/Methanol | 250 - 260 and 290 - 310 |

Note: The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and any substituents on the this compound structure.[6]

1.4.1. Experimental Protocol for UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound.

2.1.1. Experimental Protocol for HPLC

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of acetonitrile or methanol and water (with or without a buffer like ammonium formate) is typically employed. The exact ratio should be optimized for the best separation.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 254 nm).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds.

2.2.1. Experimental Protocol for GC-MS

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-280 °C.[10]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: A range of 40-400 amu is generally sufficient to capture the molecular ion and key fragments.

-

Solvent Delay: A solvent delay is used to prevent the solvent peak from overwhelming the detector.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound.

Caption: General analytical workflow for the characterization of synthesized this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]